molecular formula C9H6ClNOS B11766458 2-(4-Chlorophenyl)-4(5H)-thiazolone

2-(4-Chlorophenyl)-4(5H)-thiazolone

Cat. No.: B11766458
M. Wt: 211.67 g/mol
InChI Key: GJLOUADPVKVGII-UHFFFAOYSA-N
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Description

Significance of Thiazolone Heterocycles in Organic and Medicinal Chemistry

Thiazolone heterocycles, five-membered rings containing sulfur and nitrogen, are of considerable interest in both organic and medicinal chemistry. ontosight.aiontosight.ai Their unique structure serves as a versatile scaffold for the development of compounds with a wide array of biological activities. researchgate.netnih.gov The thiazole (B1198619) ring is a component of many biologically active molecules, including the antibiotic penicillin and vitamin B1 (thiamine). researchgate.net This has spurred extensive research into synthetic thiazole derivatives.

The value of these heterocyclic compounds lies in their ability to be readily functionalized at various positions, allowing for the fine-tuning of their physicochemical and biological properties. ontosight.ainih.gov This adaptability makes them attractive candidates for drug discovery programs, with derivatives showing promise as antimicrobial, antiviral, anti-inflammatory, and anticancer agents. ontosight.ainih.govjetir.orgnih.govnih.gov The application of heterocyclic compounds like thiazolones enables the modification of properties such as solubility, lipophilicity, and polarity, which are crucial for optimizing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profiles of potential drug candidates. nih.gov

Overview of 2-Substituted 4(5H)-Thiazolones

Research has demonstrated that the introduction of different groups at this position can lead to a diverse range of pharmacological effects. For instance, the presence of an aryl group at the 2-position is a common feature in many biologically active thiazolone derivatives. nih.gov The electronic and steric properties of this substituent are key determinants of the compound's potential therapeutic applications.

Research Trajectories of 2-(4-Chlorophenyl)-4(5H)-thiazolone and Related Analogues

The specific compound, this compound, has emerged as a focal point of research due to its interesting biological profile. The presence of a 4-chlorophenyl group at the 2-position is a key structural feature that contributes to its bioactivity. ontosight.ai This has led to numerous studies investigating its potential as an antimicrobial, antiviral, and anticancer agent.

Research on this compound and its analogues often involves the synthesis of a series of related molecules with variations in the substitution pattern of the phenyl ring or modifications to the thiazolone core. ijcce.ac.irresearchgate.net These studies aim to establish structure-activity relationships (SAR), which are crucial for understanding how chemical structure correlates with biological function and for designing more potent and selective compounds. The investigation into this compound and its derivatives is an active area of research, with ongoing efforts to explore its full therapeutic potential. nih.govijcce.ac.ir

Biological Activities of this compound and its Analogues

The this compound scaffold has been the subject of numerous studies to evaluate its biological potential. These investigations have revealed a spectrum of activities, with a particular focus on its antimicrobial, antiviral, and anticancer properties.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of this compound and its derivatives. For instance, a series of novel 4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-amines and their corresponding thiazolidinone derivatives were synthesized and evaluated for their antimicrobial activity. researchgate.net Some of these compounds showed promising activity against various bacterial and fungal strains. researchgate.net

Another study reported the synthesis of 2-amino-4-(4-chlorophenyl) thiazole derivatives which demonstrated moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans. researchgate.net The presence of the chloro group on the phenyl ring in some thiazolidin-4-one derivatives has been shown to result in moderate to maximum growth inhibition against tested bacterial and fungal strains. nanobioletters.com

Table 1: Antimicrobial Activity of Selected this compound Analogues

Compound/DerivativeTarget Organism(s)Observed ActivityReference(s)
4-(4-chlorophenyl)-N-[(substituted)methylene]thiazol-2-aminesB. Subtilus, E. Coli, S. Aureus, A. Flavus, A. NigerPromising antibacterial and antifungal activity researchgate.net
2-amino-4-(4-chlorophenyl) thiazole derivativesStaphylococcus aureus, Bacillus subtilis, Candida glabrata, Candida albicansModerate antibacterial and high antifungal activity researchgate.net
Chloro-substituted thiazolidin-4-onesVarious bacterial and fungal strainsModerate to maximum growth inhibition nanobioletters.com

Antiviral Activity

The antiviral properties of thiazolone derivatives, including those with a 2-(4-chlorophenyl) substituent, have also been an area of active investigation. While direct studies on the antiviral activity of this compound are less common, research on related structures provides valuable insights. For example, the synthesis of camphor-based 1,3-thiazolidin-4-one and thiazole derivatives has shown inhibitory activity against Orthopoxvirus reproduction. nih.gov

Furthermore, a study on 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which share the chlorophenyl moiety, demonstrated antiviral activity against the tobacco mosaic virus (TMV). researchgate.netsemanticscholar.orgnih.gov These findings suggest that the 4-chlorophenyl group can be a beneficial component in the design of novel antiviral agents.

Anticancer Activity

The potential of this compound and its analogues as anticancer agents has garnered significant attention. A study focused on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives reported potent cytotoxic activity against several cancer cell lines, including HeLa (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma). ijcce.ac.ir Some of these compounds were found to induce apoptosis and generate reactive oxygen species (ROS) in cancer cells. ijcce.ac.ir

Another research effort synthesized a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones and evaluated their ability to suppress the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com The results indicated that these thiazole derivatives exhibited antiproliferative activity. mdpi.com The structural features of 2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-ol (B3034003) have also been explored for their potential anticancer properties. ontosight.ai

Table 2: Anticancer Activity of Selected this compound Analogues

Compound/DerivativeCancer Cell Line(s)Mechanism/EffectReference(s)
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido) acetamidesHeLa, A549, U87Potent cytotoxic activity, induction of apoptosis, ROS generation ijcce.ac.ir
2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-onesMCF-7, HepG2Antiproliferative activity mdpi.com
2-(4-chlorophenyl)-5-methyl-1,3-thiazol-4-olNot specifiedPotential anticancer properties ontosight.ai

Synthesis of this compound and Related Compounds

The synthesis of this compound and its analogues typically involves multi-step reaction sequences. A common approach is the Hantzsch thiazole synthesis, which involves the reaction of a thiourea (B124793) or thioamide with an α-haloketone. researchgate.net

For instance, 2-amino-4-(4-chlorophenyl)-1,3-thiazole can be synthesized by refluxing thiourea with para-chlorophenacyl bromide in absolute methanol (B129727). researchgate.net This intermediate can then be further modified to introduce different functional groups.

Another synthetic route involves the reaction of thiosemicarbazones with chloroacetyl chloride. mdpi.com For example, a series of 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones were synthesized from thiosemicarbazone derivatives. mdpi.com The synthesis of (Z)-4-aryliden-5(4H)-thiazolones has also been achieved by treating oxazolones with thioacetic acid. nih.govacs.org

The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-chloroacetamide is a key step in the preparation of some anticancer derivatives. This intermediate is typically prepared by reacting 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride in a suitable solvent. ijcce.ac.ir The resulting compound can then be reacted with various substituted anilines to produce a library of final products for biological evaluation. ijcce.ac.ir

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)9-11-8(12)5-13-9/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLOUADPVKVGII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N=C(S1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl 4 5h Thiazolone and Its Analogues

Strategies for the Construction of the 4(5H)-Thiazolone Ring System

The formation of the 4(5H)-thiazolone ring is a cornerstone of the synthesis of these compounds. Various strategies have been developed, with cyclization reactions being a prominent and versatile approach.

Cyclization Reactions Utilizing Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide and its derivatives are valuable precursors in the synthesis of a wide array of heterocyclic compounds, including 4(5H)-thiazolones. researchgate.net These reactions leverage the nucleophilic nature of the sulfur and nitrogen atoms in the thiosemicarbazide moiety to react with suitable electrophiles, leading to ring closure.

A common and effective method for constructing the 4(5H)-thiazolone ring involves the reaction of thiosemicarbazones with α-haloacetic acids, such as chloroacetic acid, or their corresponding esters like ethyl bromoacetate. For instance, the heating of thiosemicarbazones with chloroacetic acid in an acetic acid medium can lead to the formation of thiazolone derivatives. nuph.edu.ua This reaction proceeds through the initial S-alkylation of the thiosemicarbazone by the α-haloacetic acid, followed by an intramolecular cyclization with the elimination of water to form the stable thiazolidinone ring. The use of anhydrous sodium acetate (B1210297) is also reported to facilitate this cyclization. researchgate.net

The general reaction scheme involves the condensation of an aldehyde or ketone with thiosemicarbazide to form a thiosemicarbazone, which is then cyclized. This approach has been utilized for the synthesis of various substituted 4-thiazolidinones. researchgate.net

Table 1: Examples of 4(5H)-Thiazolone Synthesis via Cyclization with α-Haloacetic Acids

Thiosemicarbazone PrecursorReagentProductReference
Aldehyde/Ketone ThiosemicarbazonesChloroacetic Acid2-Substituted-1,3-thiazolidine-4-ones researchgate.net
[(1-aryl-5-formylimidazol-4-yl)thio]acetic acid thiosemicarbazonesChloroacetic Acid(1,3-thiazol-2-il)hydrazones [(1-aryl-5-formylimidazol-4-yl)thio]acetic acids nuph.edu.ua

This table is interactive and can be sorted by clicking on the column headers.

Another synthetic route to thiazolone-related structures involves the reaction of thiosemicarbazide with chalcones (1,3-diaryl-2-propen-1-ones). nih.gov Chalcones, which are α,β-unsaturated ketones, can react with thiosemicarbazide under acidic conditions. This reaction typically proceeds via a Michael addition of the thiosemicarbazide to the β-carbon of the chalcone (B49325), followed by a cyclization and dehydration to yield the corresponding thiazole (B1198619) derivatives. nih.gov While this method primarily leads to fully aromatic thiazoles rather than 4(5H)-thiazolones, it is a significant pathway for the synthesis of related heterocyclic systems. nih.govscielo.br A series of chalcone-thiosemicarbazones have been synthesized and characterized, demonstrating the versatility of this initial reaction. nih.govnih.gov

Knoevenagel Condensation Approaches for 5-Substituted 4(5H)-Thiazolones

The Knoevenagel condensation is a powerful tool for forming carbon-carbon double bonds. In the context of 4(5H)-thiazolones, it is primarily employed to introduce substituents at the 5-position, which contains an active methylene (B1212753) group.

While not a direct synthesis of 2-(4-chlorophenyl)-4(5H)-thiazolone, the Knoevenagel condensation of related thiazolidine (B150603) derivatives, such as 2-thioxothiazolidin-4-ones (rhodanines), is a well-established method for producing 5-arylidene-2-thioxothiazolidin-4-ones. This reaction highlights the reactivity of the 5-methylene group in the thiazolidinone ring system.

A key reaction for the functionalization of pre-formed 4(5H)-thiazolones is the Knoevenagel condensation with aromatic aldehydes. researchgate.netnih.gov The active methylene group at the 5-position of the 4(5H)-thiazolone ring readily reacts with aldehydes in the presence of a base catalyst, such as piperidine (B6355638) or triethylamine (B128534), to yield 5-arylidene-4(5H)-thiazolones. researchgate.net This reaction is a versatile method for introducing a wide variety of substituents at the 5-position, allowing for the synthesis of a large library of derivatives. The reaction is driven by the formation of a stable conjugated system.

This condensation has been successfully applied to various aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, to produce the corresponding 5-substituted derivatives. researchgate.netnih.gov The reaction conditions are generally mild, often involving stirring the reactants at room temperature or with gentle heating. nih.gov

Synthesis via Oxazolone (B7731731) Ring Transformations

A significant pathway to obtaining 4(5H)-thiazolones involves the transformation of oxazolone rings. (Z)-4-Aryliden-5(4H)-thiazolones can be prepared by reacting their corresponding oxazolone counterparts with thioacetic acid. nih.govacs.org This method provides a direct route to the sulfur-containing heterocycle from a readily available oxygen-analogue. The reaction essentially involves the replacement of the oxygen atom in the oxazolone ring with a sulfur atom, yielding the desired thiazolone.

For instance, the synthesis of (Z)-4-(4-nitrobenzylidene)-2-phenyl-5(4H)-thiazolone was achieved by reacting (Z)-4-(4-nitrobenzylidene)-2-phenyl-5(4H)-oxazolone with thioacetic acid and triethylamine at 70°C, resulting in a 38% yield. nih.gov This transformation highlights a practical approach to accessing 2-aryl-4(5H)-thiazolone derivatives.

Green Chemistry Approaches and Efficient Protocols in Thiazolone Synthesis

Efficient one-pot syntheses are also a hallmark of modern organic chemistry. For instance, microwave-assisted synthesis has been utilized for the practical one-pot, two-step protocol for highly functionalized rhodanine (B49660) derivatives, a class of compounds structurally related to thiazolones. nih.gov Such methodologies offer advantages in terms of reduced reaction times and simplified work-up procedures.

Functionalization and Derivatization Strategies at the 2-Position

The 2-position of the 4(5H)-thiazolone ring is a key site for introducing chemical diversity, significantly influencing the biological and chemical properties of the resulting molecules. researchgate.net

Introduction of Aryl Substituents (e.g., 4-Chlorophenyl Group)

The introduction of an aryl group, such as the 4-chlorophenyl moiety, at the 2-position is a common strategy in the design of thiazolone-based compounds. wikipedia.org This can be achieved through various synthetic methods, often involving the condensation of a thioamide with a suitable α-halo ketone or a related electrophile. The nature of the aryl substituent can profoundly impact the compound's activity. For example, in a series of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives, the presence of the 4-chlorophenyl group was part of a larger molecular framework that exhibited antiproliferative activity. nih.gov

Reactivity and Mechanistic Pathways of the 4(5H)-Thiazolone Core

The 4(5H)-thiazolone core exhibits a rich and varied reactivity, enabling its transformation into a range of other carbo- and heterocyclic structures.

Ring-Opening Reactions and Subsequent Cyclization

The 4(5H)-thiazolone ring can undergo ring-opening reactions under certain conditions. For example, treatment of (Z)-4-aryliden-5(4H)-thiazolones with a base in an alcohol solvent (NaOR/ROH) leads to a ring-opening reaction via methanolysis. This process involves the nucleophilic attack of the alkoxide at the carbonyl carbon, forming an ester and a thioamidate fragment. nih.gov

The study of heterocyclic compounds is a cornerstone of medicinal and materials chemistry. Among these, this compound and its related analogues represent a class of molecules with significant synthetic versatility. This article delves into specific chemical transformations of these compounds, focusing on photocycloaddition reactions, the influence of Lewis acids, and other notable substitution and ring-opening reactions.

2 [2+2]-Photocycloaddition Reactions of Exocyclic Double Bonds

The exocyclic carbon-carbon double bond in (Z)-4-aryliden-5(4H)-thiazolones, including the 2-(4-chlorophenyl) analogue, is amenable to [2+2]-photocycloaddition reactions. nih.govnih.gov Irradiation of these thiazolones with blue light (456-465 nm) in a solvent such as dichloromethane (B109758) (CH2Cl2) promotes the formation of dispirocyclobutanes. nih.gov This reaction proceeds via a head-to-tail, 1,3-syn coupling of two thiazolone molecules, yielding diaminotruxillic-type cyclobutane (B1203170) structures. acs.org

A remarkable feature of this transformation is its high degree of stereoselectivity. In most instances, the ε-isomer is formed with over 90% yield. nih.govnih.gov The reaction's efficiency can be influenced by the light source; for example, using a Kessil lamp (456 nm) can reduce the reaction time from 72 hours to 24 hours compared to other sources, likely due to a higher photonic flux. nih.govacs.org The reaction demonstrates robustness, proceeding effectively in different solvents like methanol (B129727) and being unaffected by the presence of oxygen. acs.org This method provides a more selective pathway to cyclobutane synthesis compared to analogous reactions with 4-arylidene-5(4H)-oxazolones, which often result in mixtures of multiple isomers.

Table 1: [2+2]-Photocycloaddition of (Z)-4-Aryliden-5(4H)-thiazolones

Thiazolone Analogue Reaction Conditions Product Stereoselectivity Reference
(Z)-2-phenyl-4-aryliden-5(4H)-thiazolones Blue light (465 nm), CH2Cl2 Dispirocyclobutanes (e.g., 3 ) High (>90% ε-isomer) nih.gov
(Z)-4-aryliden-5(4H)-thiazolones Kessil lamp (456 nm) Cyclobutanes (e.g., 3 ) High nih.govacs.org

3 Influence of Lewis Acids on Reaction Pathways

The introduction of a Lewis acid, specifically boron trifluoride etherate (BF3·OEt2), significantly alters the course and outcome of the photochemical reactions of 4-aryliden-5(4H)-thiazolones. nih.gov When the irradiation with blue light (456 nm) is carried out in dry methanol in the presence of BF3·OEt2, the reaction no longer yields dispirocyclobutanes. Instead, it leads to the formation of monospirocyclobutanes with complete stereoselectivity, again affording the ε-isomer. nih.govnih.gov

In this altered pathway, a ring-opening reaction of one of the thiazolone rings occurs through methanolysis, resulting in the formation of ester and thioamide functional groups within the final monospirocyclobutane structure. nih.gov Interestingly, fluorescence studies suggest that the Lewis acid does not significantly interact with the thiazolone in its ground or excited state. acs.org Therefore, it is proposed that the interaction with the Lewis acid occurs after the initial formation of the cyclobutane ring, where it facilitates the nucleophilic attack by methanol on the carbonyl carbon, promoting the ring-opening. acs.org While the Lewis acid is crucial for directing the reaction towards the monospirocyclobutane product with full stereoselectivity, it does not appear to accelerate the reaction rate.

Table 2: Effect of Lewis Acid on Photoreaction of (Z)-4-Aryliden-5(4H)-thiazolones

Reactant Conditions Product Type Key Outcome Reference
(Z)-4-aryliden-5(4H)-thiazolones Blue light (456 nm), dry MeOH, BF3·OEt2 Monospirocyclobutanes (e.g., 4 ) Full stereoselectivity (ε-isomer), Ring-opening of one thiazolone ring nih.gov

4 Other Significant Chemical Transformations (e.g., Substitution Reactions)

Beyond photocycloaddition, 4-aryliden-5(4H)-thiazolones can undergo other significant transformations, particularly ring-opening reactions that lead to different heterocyclic systems. nih.gov One such pathway involves the treatment of the thiazolones with a base, such as sodium methoxide (B1231860) (NaOMe) in methanol (MeOH). This condition also induces a ring-opening of the heterocycle via methanolysis. nih.gov However, this is followed by an intramolecular S-attack on the exocyclic double bond, leading to cyclization and the formation of 4,5-dihydrothiazoles as a mixture of cis and trans isomers. nih.govnih.gov

A surprising discovery is that these same dihydrothiazoles can be synthesized by treating the 4-aryliden-5(4H)-thiazolones with BF3·OEt2 in methanol, but in the absence of a base. nih.govnih.gov This reaction requires more forcing conditions, specifically reflux temperatures and extended reaction times (18 hours), for complete conversion. acs.org The reaction proceeds with various analogues bearing both electron-donating (e.g., -Me, -OMe) and electron-withdrawing (e.g., -F, -Cl, -Br, -CF3) substituents on the aryl ring. nih.gov In some cases, particularly with nitro-substituted analogues, subsequent aerobic oxidation of the initially formed dihydrothiazole can occur, yielding the corresponding aromatic thiazole. acs.org

Table 3: Ring-Opening and Cyclization Reactions of (Z)-4-Aryliden-5(4H)-thiazolones

Reactant Reagents & Conditions Major Product(s) Reference
(Z)-4-aryliden-5(4H)-thiazolones NaOR/ROH (base in alcohol) cis/trans-4,5-Dihydrothiazoles (e.g., 5 , 6 ) nih.govnih.gov
(Z)-4-aryliden-5(4H)-thiazolones BF3·OEt2, MeOH, reflux, 18h 4,5-Dihydrothiazoles (e.g., 5 ) nih.govnih.govacs.org
(Z)-4-(4-Nitrobenzylidene)-2-phenyl-5(4H)-thiazolone BF3·OEt2, MeOH, reflux; or microwave heating Thiazole (via oxidation of dihydrothiazole) acs.org

Theoretical and Computational Investigations of 2 4 Chlorophenyl 4 5h Thiazolone

Molecular Geometry and Conformational Analysis

For the related compound 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole , X-ray crystallography reveals that the central thiazole (B1198619) ring is not planar with its substituent rings. nih.govkayseri.edu.tr The dihedral angle between the thiazole ring and the attached 4-chlorophenyl ring is 13.12 (14)°, while the angle with the phenyl ring at position 5 is 43.79 (14)°. nih.govkayseri.edu.tr This twisted conformation is a common feature in such multi-ring systems. The molecular conformation is stabilized by weak intramolecular interactions, such as C-H···S contacts. nih.gov

In another derivative, 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole , the molecule is reported to be completely planar, with torsion angles close to 180°, indicating significant delocalization of π-electron density across the thiazole and adjacent aryl rings. This planarity, however, is influenced by the specific substitution pattern. Supramolecular structure in the crystal lattice of these compounds is often governed by a network of intermolecular interactions, including C-H···O, C-H···Cl, and C-H···π interactions, which combine to form a three-dimensional network. nih.gov

Analysis of various thiazole derivatives shows that the geometry can be influenced by the presence of lone pairs and the nature of substituent groups, leading to trigonal planar or bent geometries around specific atoms. pearson.com For instance, the dimethoxymethane (B151124) moiety in 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole adopts both anti and gauche conformations. nih.gov

Table 1: Selected Dihedral Angles for a Related Thiazole Derivative Data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole

Ring System 1 Ring System 2 Dihedral Angle (°) Reference
Thiazole Ring 4-Chlorophenyl Ring 13.12 (14) nih.govkayseri.edu.tr
Thiazole Ring Phenyl Ring 43.79 (14) nih.govkayseri.edu.tr

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule dictates its reactivity. Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to determine key electronic properties and reactivity descriptors. These descriptors help in predicting how a molecule will behave in a chemical reaction.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding electronic behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Eg) is a critical indicator of molecular stability; a larger gap implies higher stability and lower reactivity.

For the related compound 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole , DFT calculations show that the HOMO is primarily localized over the aminothiadiazole ring, while the LUMO is distributed over the chlorophenyl ring. nih.gov This separation suggests a potential for intramolecular charge transfer. The Molecular Electrostatic Potential (MEP) map for this compound identifies the regions most susceptible to electrophilic and nucleophilic attack. The negative potential (red/yellow regions) is concentrated around the nitrogen atoms of the thiadiazole ring, indicating these are the likely sites for electrophilic attack, while positive potential (blue regions) is found around the amino hydrogens. nih.gov

Conceptual DFT provides a set of reactivity descriptors that quantify a molecule's reactivity. For a complex triazole derivative containing a 4-chlorophenyl moiety, the global electrophilicity index (ω) was calculated to be 1.4134 eV, classifying it as a moderate electrophile. hilarispublisher.com Its nucleophilicity index (N) was 0.8681 eV, suggesting it is a marginal nucleophile. hilarispublisher.com A negative electronic chemical potential (μ) of -4.5031 eV for this compound indicates a tendency to lose electrons in a reaction. hilarispublisher.com

Table 2: Calculated Electronic Properties for a Related Thiadiazole Derivative Data for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole

Parameter Description Value (eV) Reference
EHOMO Energy of the Highest Occupied Molecular Orbital - -
ELUMO Energy of the Lowest Unoccupied Molecular Orbital - -
Energy Gap (Eg) ELUMO - EHOMO - nih.gov

(Specific energy values were not provided in the abstract, but the study highlights their calculation and importance.)

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations are indispensable tools for investigating the properties of molecules like 2-(4-chlorophenyl)-4(5H)-thiazolone at the atomic level. Density Functional Theory (DFT) is a particularly popular method due to its balance of accuracy and computational cost.

Numerous studies on related thiazole and triazole structures have employed DFT to optimize molecular geometries, calculate vibrational frequencies, and determine electronic properties. nih.govresearchgate.netmdpi.com A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with various basis sets, such as 6-31G, 6-311G, 6-31+G(d,p), or 6-311++G(d,p). nih.govresearchgate.net The choice of functional and basis set allows for the tuning of calculations to achieve results that correlate well with experimental data, such as that from X-ray diffraction. nih.gov

For example, in the study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole , DFT calculations at the B3LYP/6-311+G(d,p) level were used to determine bond lengths, bond angles, and torsion angles, which showed good agreement with experimental X-ray data. nih.gov Similarly, a study on a Schiff base copper complex containing a 1,2,4-triazole (B32235) moiety used DFT to investigate thione-thiol tautomerism and corroborate the experimentally determined structure. mdpi.com These computational studies can also predict other properties, such as IR and Raman spectra, which aids in the structural characterization of newly synthesized compounds. researchgate.net

The investigation of tautomerism is another area where DFT is valuable. For 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one , DFT calculations were used to compare the energies of the thioamide and iminothiol tautomers, confirming that the thioamide form is more stable, a finding supported by experimental NMR data. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). This method is crucial in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity.

Derivatives of the 2-(4-chlorophenyl)-thiazole scaffold have been subjected to molecular docking studies against a variety of biological targets. For instance, 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues were docked into the active site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in cancer therapy. hilarispublisher.com The docking results revealed that the oxadiazole ring lies near residues Leu792 and Met793, while the 4-chlorophenyl group is positioned near Cys797, providing a model for the ligand's binding mode. hilarispublisher.com

In another study, thiazolidine-2,4-dione derivatives were docked against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), another important cancer target. semanticscholar.org These simulations showed that specific hydrogen bonds and hydrophobic interactions with key amino acid residues like Cys919 and Asp1046 are critical for high binding affinity. semanticscholar.org Similarly, various pyrazol-1-yl-1,3-thiazole derivatives have been docked against the protein receptors of pathogens like Staphylococcus aureus to predict their antibacterial potential. amazonaws.com

These studies consistently show that the 4-chlorophenyl group often participates in hydrophobic interactions within the binding pocket of the target protein, while the heterocyclic thiazole core and its substituents can form key hydrogen bonds and other polar interactions.

Biological Activity and Mechanistic Investigations of 4 5h Thiazolone Derivatives

General Biological Activities of Thiazolone Scaffolds

The thiazolone core is a privileged structure in drug discovery, known to be associated with various pharmacological properties. The presence of nitrogen and sulfur atoms in the heterocyclic ring, along with the carbonyl group, provides multiple sites for interaction with biological targets.

Antimicrobial Efficacy (Antibacterial, Antifungal)

Thiazolone derivatives have demonstrated significant promise as antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. researchgate.netnih.govnih.goveuropeanreview.org

Numerous studies have reported the in vitro antibacterial activity of 4(5H)-thiazolone derivatives. For instance, a series of new thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids were synthesized and tested against reference strains of Gram-positive and Gram-negative bacteria. nih.govnih.gov While none of the tested compounds showed an inhibitory effect on the growth of the examined Gram-negative bacteria up to a concentration of 1000 mg/L, many exhibited good to limited antibacterial activity against Gram-positive bacteria. nih.gov The most active compounds had a Minimum Inhibitory Concentration (MIC) as low as 0.49 mg/L against Micrococcus luteus and Bacillus subtilis. nih.gov

Another study on 2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-one derivatives revealed that some compounds showed moderate antibacterial action against S. aureus, E. faecalis (Gram-positive), E. coli, and K. pneumoniae (Gram-negative) with MIC values around 7.55 µM. nih.gov Specifically, derivative D-19 was active against S. aureus and P. aeruginosa with an MIC of 6.96 µM. nih.gov

Table 1: Antibacterial Activity of Selected Thiazolone Derivatives

Compound/Derivative Gram-Positive Bacteria Gram-Negative Bacteria Key Findings
Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazones Active against M. luteus, B. subtilis Inactive up to 1000 mg/L MIC as low as 0.49 mg/L against some Gram-positive strains. nih.gov
2-substituted-3-(5-substituted-1,3,4-oxadiazol/thiadiazol-2-yl) thiazolidin-4-ones Active against S. aureus, E. faecalis Active against E. coli, K. pneumoniae, P. aeruginosa Moderate activity with MICs in the micromolar range. nih.gov

The antifungal potential of thiazolone derivatives has also been extensively investigated. A series of 2-(5-chlorobenzo[d]thiazol-2-ylimino)-5-((3-(p-substituted phenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidin-4-ones demonstrated moderate to excellent activity against fungal strains such as Candida albicans, Aspergillus niger, and Aspergillus clavatus. researchgate.net Similarly, 2-aryl-5-phenylsulfonyl-1,3,4-thiadiazole derivatives showed high activity against Candida albicans and Candida spp., with some derivatives exhibiting higher potency than the reference drug fluconazole (B54011). nih.gov One compound from this series was also highly active against Cryptococcus neoformans and moderately active against Aspergillus niger and Aspergillus fumigatus, against which fluconazole was inactive. nih.gov

Furthermore, a study on 1,2,4-triazole-thiazolidin-4-one derivatives revealed that compounds with 2-Br, 4-Cl, 4-F, 4-OCH3, and 4-CH3, 2,4-(CH3)2, and 4-NO2 substituents displayed excellent to good antifungal efficacy. ekb.eg The derivative with a bromine atom at position 2 showed notable activity against Candida albicans. ekb.eg

The broth microdilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) of these compounds. For a series of thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids, the most active compounds possessed an MIC of 3.91 mg/L against Gram-positive bacteria. nih.gov In another study, the synthetic amide 2-chloro-N-phenylacetamide (A1Cl) exhibited antifungal activity against Aspergillus flavus strains with MICs ranging from 16 to 256 μg/mL. scielo.br

For 1,2,4-triazole-thiazolidin-4-one derivatives, the MIC against Candida albicans for a derivative with a bromine atom was 200 μg/mL. ekb.eg Another study on novel 1,3-thiazole derivatives found that three compounds exhibited lower MIC values against Candida sp. than fluconazole. nih.gov Specifically, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent in the C4 position showed MIC values of 3.9 μg/mL, which was four times lower than fluconazole. nih.gov

Anticancer Potential

Thiazolone derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxic effects against a variety of human cancer cell lines. nih.govnih.gov

The cytotoxic properties of 4(5H)-thiazolone derivatives have been evaluated against several human cancer cell lines.

Breast Cancer: A mesoionic compound, 2-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,3-thiazolium-5-thiolate (MIH 2.4Bl), displayed varying levels of cytotoxic inhibition against a panel of breast cancer cell lines. nih.gov Another study on 5-ene-2-arylaminothiazol-4(5H)-ones showed potent cytotoxic activity in micromolar concentrations against MCF-7 breast cancer cells. nih.gov Furthermore, a series of 1,3,4-thiadiazole (B1197879) derivatives were evaluated for their anticancer activity against human breast cancer (MCF-7) cell lines, with some compounds showing significant activity. nih.gov Newly synthesized thiazole (B1198619) derivatives also exhibited antiproliferative activity against MCF-7 cells. mdpi.com

Lung Cancer: N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide (B32628) derivatives were tested against A549 lung carcinoma cells, with some compounds demonstrating potent cytotoxic activity. ijcce.ac.ir Another study evaluated 4-thiazolidinone-based derivatives against the A549 cell line and found that they were able to decrease metabolic activity. nih.gov

Colon Cancer: A study on 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives showed that some compounds had good antiproliferation activity against the HCT-116 colon cancer cell line. nih.gov Specifically, compound 9 was found to arrest colon cancer cells at the S phase and trigger apoptosis. nih.gov A series of 1,3,4-thiadiazole derivatives also showed suppressive activity against the growth of the HCT15 colon cancer cell line. nih.gov

Hepatic Cancer: The cytotoxic activity of newly synthesized derivatives was evaluated on liver HEPG2 cancer cell lines. researchgate.net Several compounds induced a reasonable growth inhibition in a dose-dependent manner against HEPG2. researchgate.net Similarly, 1,3,4-thiadiazole derivatives were tested against human liver cancer (HepG-2) cell lines, with some showing substantial antitumor activity. nih.gov Other studies also confirmed the cytotoxic potential of thiazole and 2-thioxoimidazolidine derivatives against HepG-2 cells. nih.govmdpi.com

Table 2: Cytotoxic Activity of Selected Thiazolone Derivatives Against Various Cancer Cell Lines

Derivative Class Breast Cancer (MCF-7) Lung Cancer (A549) Colon Cancer (HCT-116, HCT15) Hepatic Cancer (HepG2)
2-(4-chlorophenyl)-3-methyl-4-(4-methylphenyl)-1,3-thiazolium-5-thiolate Active. nih.gov Not Reported Not Reported Not Reported
5-Ene-2-arylaminothiazol-4(5H)-ones Potent activity. nih.gov Not Reported Not Reported Not Reported
N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamides Not Reported Potent activity. ijcce.ac.ir Not Reported Not Reported
3-substituted-4-oxo-imidazolidin-2-(1H)-thiones Not Reported Not Reported Good antiproliferation. nih.gov Good antiproliferation. nih.gov
1,3,4-Thiadiazole derivatives Significant activity. nih.gov Suppressive activity. nih.gov Suppressive activity. nih.gov Substantial antitumor activity. nih.gov
Thiazole derivatives Antiproliferative activity. mdpi.com Not Reported Not Reported Antiproliferative activity. mdpi.com
Inhibition of Cell Proliferation and Induction of Apoptosis

The thiazolidin-4-one scaffold is recognized for its role in developing drugs that inhibit the proliferation of cancer cells. nih.gov A central strategy in cancer research involves understanding and targeting the biological pathways that lead from normal cell function to cancerous growth, with a particular focus on cell proliferation and apoptosis. nih.gov

Derivatives of 4(5H)-thiazolone have been shown to exert cytotoxic effects through the induction of apoptosis. For instance, certain 5(4H)-thiazolone derivatives have been found to induce apoptosis and cause cell cycle arrest at the G2/M phase. acs.org In a study focused on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives, their potential to induce apoptosis was investigated by measuring the activation of caspase 3 and the reduction of the mitochondrial membrane potential. ijcce.ac.ir Similarly, other heterocyclic compounds incorporating a related 4-one ring system, such as pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives and 1,2,4-triazolo-linked bis-indolyl conjugates, have also been shown to induce apoptosis and disrupt the cell cycle. nih.govnih.gov The broader class of 4-thiazolidinone (B1220212) derivatives is known to play a regulatory role in cell death and proliferation. mdpi.com

A series of novel N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives were synthesized and evaluated for their cytotoxic activity against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values for the most active compound are presented below.

Table 1: Cytotoxic Activity of Compound 8a

Cell Line Cancer Type IC50 (µM)
HeLa Cervical Cancer 1.3 ± 0.14
U87 Glioblastoma 2.4 ± 0.21
A549 Lung Carcinoma > 20

Data sourced from a study on N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives. ijcce.ac.ir

Targeting Drug-Resistant Cancer Cell Lines

A significant challenge in cancer chemotherapy is the development of drug resistance. ijcce.ac.ir Research has demonstrated that novel thiazolidin-4-one analogues can effectively inhibit the growth of drug-resistant cancer cell lines. nih.gov For example, two specific analogues were shown to inhibit the growth of A549DDP, a non-small cell lung carcinoma line, and MCFDR, a human breast adenocarcinoma line, with IC50 values of 0.35 µM and 0.45 µM respectively for the first compound, and 3.8 µM and 3.4 µM for the second. nih.gov

In another study, a hybrid molecule containing a 4-thiazolidinone ring, designated as compound 11, exhibited cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines with IC50 values of 5.02 µM and 15.24 µM, respectively. nih.gov

Specific Enzyme Inhibition (e.g., Kinases, Epidermal Growth Factor Receptor (EGFR)/Human Epidermal Growth Factor Receptor 2 (HER2))

The 4-thiazolidinone scaffold has been identified as a potent inhibitor of various enzymes implicated in cancer progression. nih.gov These include several protein and tyrosine kinases such as Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov

Several studies have focused on designing 4(5H)-thiazolone derivatives as specific kinase inhibitors. Two series of thiazolidinone derivatives were developed as potential EGFR and HER-2 kinase inhibitors, with one compound, 2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one, showing significant inhibitory activity with IC50 values of 0.09 µM for EGFR and 0.42 µM for HER-2. drugbank.com Other research has yielded novel thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives as potent dual EGFR/HER2 kinase inhibitors. nih.gov For instance, compounds 39 and 43 from one study were identified as potent dual inhibitors with IC50 values of 0.153 µM (EGFR) and 0.108 µM (HER2) for compound 39, and 0.122 µM (EGFR) and 0.078 µM (HER2) for compound 43. nih.gov

The development of dual EGFR/HER2 inhibitors is a recognized strategy in cancer therapy. mdpi.com Research in this area has produced thiazolyl-pyrazoline derivatives with significant EGFR inhibitory action. scienceopen.com One such study found that the tested compounds demonstrated sub-micromolar EGFR inhibition with IC50 values ranging from 83 to 305 nM. scienceopen.com Furthermore, a thiophene-based derivative, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, exhibited potent inhibition of EGFR and HER2 with IC50 values of 0.47 nM and 0.14 nM, respectively. mdpi.com

Beyond EGFR and HER2, other kinases are also targeted. A series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives were found to be highly potent and selective inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4 and CDK6). ebi.ac.uk Another study investigated 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile derivatives as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). nih.gov

Table 2: EGFR/HER2 Inhibitory Activity of Selected Thiazole Derivatives

Compound Target IC50 (µM) Reference
2-(2-(5-bromo-2-hydroxybenzylidene)hydrazinyl)thiazol-4(5H)-one EGFR 0.09 drugbank.com
HER2 0.42 drugbank.com
Compound 39 EGFR 0.153 nih.gov
HER2 0.108 nih.gov
Compound 43 EGFR 0.122 nih.gov
HER2 0.078 nih.gov
Thiazolyl-pyrazoline 7b EGFR 0.083 scienceopen.com
Thiazolyl-pyrazoline 7g EGFR 0.262 scienceopen.com
2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide EGFR 0.00047 mdpi.com

Anti-Inflammatory Effects

Thiazole-containing compounds have been investigated for their anti-inflammatory properties. nih.govfrontiersin.orgnih.govfrontiersin.org The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade.

The 4-thiazolidinone structure is present in molecules like darbufelon, which acts as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). nih.gov The inhibition of 5-LOX is a key target for anti-inflammatory agents as it reduces the production of leukotrienes. nih.gov

Research has identified several thiazole derivatives as potent 5-LOX inhibitors. frontiersin.orgnih.gov One study on a series of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives found that N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine was a highly potent LOX inhibitor with an IC50 value of 127 nM. nih.gov Other chalcogen-containing thiazole derivatives have also been shown to block 5-LOX activity. mdpi.com

Table 3: 5-LOX Inhibitory Activity of Thiazole Derivatives

Compound Inhibition (%) IC50 (nM) Reference
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 98 127 nih.gov
Compound 3b - 35 nih.gov
Compound 3c - 25 nih.gov

Data from a review on thiazoles and thiazolidinones as COX/LOX inhibitors. nih.gov

In addition to 5-LOX, cyclooxygenase (COX) enzymes are major targets for anti-inflammatory drugs. nih.gov As mentioned, the thiazolidin-4-one containing molecule darbufelon is a dual COX-2/5-LOX inhibitor. nih.gov

Studies have explored thiazole derivatives for their COX inhibitory activity. frontiersin.orgnih.gov For example, new 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were evaluated as potential inhibitors of COX-1 and COX-2. frontiersin.org Molecular docking studies have also been employed to investigate the binding of potential inhibitors to the active site of COX-2. researchgate.net

Antitubercular Activity

The search for new antitubercular agents has led to the investigation of various heterocyclic scaffolds, including those containing the 4-thiazolidinone ring. nih.gov For instance, a series of 3-(4-chlorophenyl)-4-substituted pyrazoles, which can be structurally related to thiazolidinones, were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

More directly, new hybrids based on thiazolidine-2,4-dione have been designed and shown to possess promising antimycobacterial activity. nih.gov These compounds were evaluated against the reference H37Rv strain and wild-type strains of M. tuberculosis. nih.gov Another study synthesized a series of 4-(3-coumarinyl)-4-thiazolin-2-one benzylidenehydrazones and tested their antituberculosis activity against M. tuberculosis H37Rv using the BACTEC 460 radiometric system. istanbul.edu.tr Several of these compounds demonstrated inhibitory activity in the primary screening. istanbul.edu.tr

Anti-Diabetic Activity

Thiazole and its derivatives have emerged as a significant class of compounds in the quest for novel anti-diabetic agents. rasayanjournal.co.in The structurally related thiazolidinediones (TZDs), such as pioglitazone (B448) and rosiglitazone, are well-established drugs for the treatment of type 2 diabetes, primarily acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.govresearchgate.net Activation of PPAR-γ plays a crucial role in regulating glucose and lipid metabolism, thereby improving insulin (B600854) sensitivity. nih.gov

Recent research has expanded to explore other thiazole-containing structures, including 4(5H)-thiazolones, for their potential in managing diabetes. Studies on various 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones have revealed their anti-diabetic potential through mechanisms like α-amylase inhibition and anti-glycation activities. nih.gov While specific studies focusing solely on 2-(4-chlorophenyl)-4(5H)-thiazolone are limited, the broader investigation into thiazole derivatives suggests that this compound could warrant investigation for its effects on glucose metabolism. For instance, a series of thiazolyl-2,4-thiazolidinediones demonstrated significant insulinotropic effects in INS-1 cells, highlighting the potential of the thiazole scaffold in modulating insulin secretion. nih.gov

Other Pharmacological Properties (e.g., Antiviral, Antiparasitic, Anticonvulsant)

Beyond metabolic diseases, 4(5H)-thiazolone derivatives have demonstrated a remarkable breadth of pharmacological activities, including antiviral, antiparasitic, and anticonvulsant effects.

Antiviral Activity: The thiazole nucleus is a key component in various antiviral agents. nih.gov Research has covered a wide range of viruses, including influenza, coronaviruses, and hepatitis viruses. nih.gov For instance, certain 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives have shown activity against the tobacco mosaic virus. researchgate.netnih.gov While direct antiviral data for this compound is not extensively documented, the known antiviral properties of related thiazole compounds suggest this as a promising area for future investigation. mdpi.com

Antiparasitic Activity: Derivatives of 4-(4-chlorophenyl)thiazole have been evaluated for their efficacy against neglected tropical diseases. These compounds have shown activity against Leishmania amazonensis and Trypanosoma cruzi. nih.gov Specifically, against T. cruzi, some derivatives displayed significant activity against both trypomastigote and amastigote forms. nih.gov Other studies on naphthyl-thiazole derivatives have also reported cytotoxic potential against these parasites. nih.gov

Anticonvulsant Activity: The thiazole and thiazolidinone scaffolds are recognized for their anticonvulsant properties. biointerfaceresearch.com Several studies have reported the synthesis and evaluation of thiazole derivatives in various seizure models. nuph.edu.uanih.govnih.gov For example, 6-(4-chlorophenyl)- nih.govnih.govtriazolo[3,4-b] nih.govnih.govthiadiazole emerged as a promising anticonvulsant candidate with a significant protective index. lookchem.com The structural similarity of these active compounds to this compound suggests that it may also possess activity against seizures. The proposed mechanisms often involve modulation of GABAergic systems. nuph.edu.ua

Proposed Mechanisms of Biological Action for 4(5H)-Thiazolone Derivatives

The diverse biological activities of 4(5H)-thiazolone derivatives are underpinned by their ability to interact with various biological targets and pathways.

Enzyme Inhibition Pathways (e.g., LOX, COX, Protein Kinases)

A significant mechanism through which thiazolone derivatives exert their effects is via the inhibition of key enzymes involved in physiological and pathological processes.

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: Several 4(5H)-thiazolone derivatives have been identified as potent inhibitors of LOX and COX enzymes, which are critical mediators of inflammation. nih.gov The dual inhibition of COX and LOX is considered a valuable strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional NSAIDs. nih.govmdpi.com Notably, N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine has been identified as a potent 5-LOX inhibitor. nih.gov This suggests that the 4-chlorophenyl moiety can contribute significantly to the inhibitory activity.

Protein Kinase Inhibition: The inhibition of protein kinases is another important mechanism of action for thiazole derivatives. For example, 2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole has been shown to be an inhibitor of sphingosine (B13886) kinase 1 (SK1), an enzyme that produces the bioactive lipid sphingosine-1-phosphate (S1P). sahmri.org.au Inhibition of SK1 by this compound leads to the proteasomal degradation of the enzyme, which can induce apoptosis in cancer cells. sahmri.org.au

Interaction with Specific Biological Targets (e.g., Rho6 Protein)

Emerging research has begun to identify more specific protein targets for thiazolone derivatives. One such target is the Rho family of GTPases, which are key regulators of cellular processes like cell growth and proliferation. A study on a series of 2-ethylidenehydrazono-5-arylazothiazolones used in silico techniques to assess their interaction with the Rho6 protein, suggesting a potential mechanism for their observed anti-cancer activity. nih.gov While this study did not specifically include this compound, it highlights the potential for this class of compounds to interact with specific GTPase signaling pathways.

Molecular Interactions Implied by Computational Studies

Computational methods, particularly molecular docking, have become invaluable tools for elucidating the potential binding modes of 4(5H)-thiazolone derivatives with their biological targets. nih.govnih.govmdpi.comresearchgate.netmdpi.com These studies often reveal key molecular interactions that are crucial for biological activity.

For various thiazole derivatives, including those with a 4-chlorophenyl substituent, docking studies have predicted interactions with the active sites of enzymes like COX-2, 5-LOX, and various protein kinases. These interactions typically involve hydrogen bonding, hydrophobic interactions, and pi-stacking with key amino acid residues within the binding pocket. For instance, in the context of anti-cancer activity, molecular docking studies have been used to predict the binding affinity of thiazole derivatives to targets like epidermal growth factor receptor (EGFR) and B-cell lymphoma 2 (Bcl-2). mdpi.com Similarly, for anti-diabetic activity, docking studies have explored the interactions of thiazole derivatives with PPAR-γ. nih.gov The insights from these computational models are instrumental in the rational design and optimization of more potent and selective 4(5H)-thiazolone-based therapeutic agents.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Impact of Substituents at the 2-Position on Biological Activity

The substituent at the 2-position of the thiazolone ring plays a pivotal role in modulating the biological activity of this class of compounds. The nature of the group at this position can influence the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Studies on related thiazole (B1198619) derivatives have highlighted the significance of a para-halogen-substituted phenyl ring for activities such as anticonvulsant and antimicrobial effects. nih.gov For instance, in a series of 2-amino-4-arylthiazoles, the presence of a 4-chlorophenyl group was found to be a key feature for their biological action. ijper.org Similarly, research on 1,3,4-thiadiazole (B1197879) sulfonamides demonstrated that a 4-chlorophenyl substituent was integral to their antiviral properties against the tobacco mosaic virus. nih.gov In the context of anti-inflammatory agents, a 3-chlorophenyl group in a related series of 5-benzylidenethiazolidine-2,4-diones was found to be crucial for potent inhibitory activity against inducible nitric oxide synthase (iNOS). nih.gov

The specific placement of the chlorine atom at the para-position appears to be critical. This suggests that the substituent may be involved in specific interactions within the binding site of a target protein, where the size and electronic nature of the para-substituent are optimal for a productive interaction. The table below summarizes the observed importance of the chloro-phenyl moiety in related heterocyclic compounds.

Compound ClassBiological ActivityRole of Chloro-Phenyl Moiety
Thiazole DerivativesAntimicrobial, AnticonvulsantThe para-halogen-substituted phenyl group is important for activity. nih.gov
2-Amino-4-arylthiazolesGeneral Biological ActivityThe 4-chlorophenyl group is a key feature for activity. ijper.org
1,3,4-Thiadiazole SulfonamidesAntiviralThe 4-chlorophenyl group contributes to antiviral activity. nih.gov
5-Benzylidenethiazolidine-2,4-dionesAnti-inflammatoryA 3-chlorophenyl group led to potent iNOS inhibition. nih.gov

Influence of Substitutions at the 5-Position (e.g., Benzylidene Derivatives)

The 5-position of the 4-thiazolidinone (B1220212) ring is a common site for modification, often through a Knoevenagel condensation with various aldehydes to form 5-arylidene or 5-benzylidene derivatives. This exocyclic double bond extends the conjugation of the system and provides a scaffold for introducing a wide range of substituents, which can significantly impact biological activity.

The introduction of a benzylidene moiety at the 5-position has been a successful strategy in the development of potent antidiabetic and anti-inflammatory agents based on the related thiazolidine-2,4-dione (TZD) core. nih.govnih.gov For these TZD derivatives, the substituents on the benzylidene ring are critical for activity. For example, in a series of 5-benzylidene-2,4-thiazolidinediones evaluated for antihyperglycemic activity, the nature and position of the substituent on the benzylidene ring were found to be determinant for their efficacy. nih.gov

In the context of antimicrobial agents, 5-arylidene derivatives of 2-(thiazol-2-ylimino)thiazolidin-4-one showed considerably greater antibacterial efficacy than the parent compound, indicating that the 5-arylidene moiety plays a crucial role in enhancing antimicrobial properties. orientjchem.org Research on 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as antimicrobial agents also demonstrated that various substitutions on the benzylidene ring led to compounds with good activity against both Gram-positive and Gram-negative bacteria. mdpi.com

The following table presents data on the biological activity of various 5-benzylidene substituted thiazolidinone derivatives, illustrating the impact of these modifications.

Base Scaffold5-Position SubstituentBiological ActivityKey Finding
Thiazolidine-2,4-dione5-Benzylidene derivativesAntihyperglycemicSubstituents on the benzylidene ring are crucial for activity. nih.gov
Thiazolidine-2,4-dione5-Benzylidene derivativesAnti-inflammatoryThe (Z)-N-(3-chlorophenyl)-2-(4-((2,4-dioxothiazolidin-5-ylidene) methyl) phenoxy) acetamide (B32628) derivative showed potent iNOS and COX-2 inhibition. nih.gov
2-(Thiazol-2-ylimino)thiazolidin-4-one5-Arylidene derivativesAntibacterialThe 5-arylidene moiety significantly enhances antimicrobial properties. orientjchem.org
2-(5-Methylthiazol-2-ylimino)thiazolidin-4-one5-Benzylidene derivativesAntimicrobialCompounds with substituted benzylidene rings showed good activity against E. coli and B. cereus. mdpi.com

Effects of Substitutions on Other Ring Atoms (e.g., N-atom of Thiazolidinone Ring)

The nitrogen atom at the 3-position of the thiazolidinone ring is another key site for chemical modification. The substituent at this position can influence the compound's polarity, solubility, and ability to form hydrogen bonds, thereby affecting its pharmacokinetic and pharmacodynamic properties.

In studies on 4-thiazolidinone derivatives as HIV-1 reverse transcriptase inhibitors, the nature of the substituent at the N-3 position was found to be critical for anti-HIV activity. orientjchem.org Specifically, a pyridine-2-yl or pyrimidine-2-yl ring at N-3, in combination with a 2,6-dihalophenyl group at C-2, resulted in high levels of activity. orientjchem.org For antihistaminic 4-thiazolidinones, a 3-(N,N-dimethylamino)propyl group at the N-3 position was a common feature in a series of active compounds. orientjchem.org The SAR for these compounds suggested that electron-donating substituents on the 2-phenyl ring enhanced activity, while electron-withdrawing groups decreased it. orientjchem.org

The following table summarizes the impact of N-3 substitutions on the biological activity of 4-thiazolidinone derivatives.

2-Position SubstituentN-3 SubstituentBiological ActivityKey Finding
2,6-DihalophenylPyridine-2-yl or Pyrimidine-2-ylAnti-HIVThe combination of these substituents led to high activity. orientjchem.org
Substituted-phenyl3-(N,N-Dimethylamino)propylAntihistaminic (H1)This N-3 substituent was present in a series of potent compounds. orientjchem.org

Identification of Key Pharmacophoric Features for Biological Efficacy

A pharmacophore model represents the three-dimensional arrangement of essential chemical features that a molecule must possess to exert a specific biological effect. The development of such a model for 2-(4-Chlorophenyl)-4(5H)-thiazolone derivatives is informed by the SAR studies discussed previously.

Based on the available data for related compounds, a general pharmacophore model for the biological activity of thiazolidinone derivatives can be proposed. Key features often include:

Aromatic/Hydrophobic Region: The 2-aryl group, in this case, the 4-chlorophenyl moiety, typically occupies a hydrophobic pocket in the target's binding site. The chloro-substituent may provide an additional point of interaction.

Hydrogen Bond Acceptor: The carbonyl group at the 4-position of the thiazolidinone ring is a prominent hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The nitrogen atom at the 3-position can act as a hydrogen bond acceptor, and if substituted with a group containing an N-H bond, it can also be a hydrogen bond donor.

Additional Hydrophobic/Aromatic Region: In 5-benzylidene derivatives, the substituted phenyl ring provides another hydrophobic region that can be tailored to fit into a specific sub-pocket of the binding site.

The process of pharmacophore modeling uses computational methods to align a set of active molecules and identify these common features. nih.gov While a specific pharmacophore model for this compound is not explicitly available in the literature, models for related structures, such as HIV-1 entry inhibitors and estrogen receptor alpha inhibitors, demonstrate the utility of this approach in identifying crucial ligand-receptor interactions. nih.govnih.gov For instance, a pharmacophore model for chalcone (B49325) derivatives targeting the estrogen receptor α identified key hydrophobic and hydrogen-bonding interactions necessary for binding. nih.gov A similar approach for this compound derivatives would be invaluable for virtual screening and the rational design of new, more potent analogs.

Future Research Directions and Applications in Chemical Biology

Exploration of Novel Synthetic Pathways for 2-(4-Chlorophenyl)-4(5H)-thiazolone and Complex Analogues

The development of innovative and efficient synthetic methodologies is crucial for expanding the chemical space of this compound analogues. Future research will likely focus on several key areas:

Multicomponent Reactions: These reactions, where three or more reactants combine in a single step to form a product, offer a highly efficient route to complex molecules. Developing novel multicomponent reactions for the synthesis of diverse thiazolone libraries will be a significant area of focus.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Applying flow chemistry to the synthesis of this compound and its derivatives could lead to more efficient and environmentally friendly production methods.

Catalytic Asymmetric Synthesis: The synthesis of enantiomerically pure thiazolone derivatives is essential for studying their specific interactions with biological targets. Future efforts will likely involve the development of new chiral catalysts and asymmetric synthetic strategies to access these stereochemically defined compounds.

Combinatorial Chemistry: The generation of large, diverse libraries of thiazolone analogues is critical for high-throughput screening and the discovery of new bioactive compounds. The use of combinatorial chemistry techniques, coupled with advanced purification and characterization methods, will accelerate this process. For instance, the synthesis of novel 2-(isopropylamino)thiazol-4(5H)-one derivatives has been achieved through reactions with various 2-bromo esters under different conditions, highlighting the adaptability of synthetic procedures. mdpi.com

Advanced Mechanistic Studies on Chemical Transformations

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for optimizing existing synthetic routes and designing new ones. Future research in this area will likely involve:

Computational Modeling: Density Functional Theory (DFT) and other computational methods can provide valuable insights into reaction pathways, transition states, and the stability of intermediates. mdpi.com These studies can help rationalize experimental observations and predict the outcome of new reactions.

In-situ Spectroscopic Analysis: Techniques such as NMR, IR, and mass spectrometry can be used to monitor reactions in real-time, providing direct evidence for the formation of intermediates and helping to elucidate complex reaction mechanisms. sid.irnih.gov

Kinetics and Isotope Labeling Studies: These classical methods remain powerful tools for probing reaction mechanisms. By studying the rate of a reaction under different conditions and by strategically incorporating isotopes into the reactants, researchers can gain detailed information about the elementary steps of a reaction.

Targeted Drug Design and Development Based on Identified SARs

The identification of Structure-Activity Relationships (SARs) is a cornerstone of modern drug discovery. For this compound derivatives, future research will focus on:

Rational Drug Design: Based on the known biological activities of thiazolone derivatives, researchers can design new analogues with improved potency, selectivity, and pharmacokinetic properties. For example, the presence of a chlorophenyl substituent on the thiazolidin-4-one scaffold has been noted to enhance antiviral activity. mdpi.com

Hybrid Molecule Approach: Combining the this compound scaffold with other pharmacophores known to interact with specific biological targets can lead to the development of hybrid molecules with dual or synergistic activities. sid.ir This strategy has been employed in the design of potential anticancer agents. sid.ir

Fragment-Based Drug Discovery (FBDD): This approach involves screening small molecular fragments for binding to a biological target. Hits from these screens can then be grown or linked together to create more potent lead compounds. The thiazolone core could serve as a starting point for FBDD campaigns.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be used to correlate the chemical structure of a series of compounds with their biological activity. These models can then be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more effective drugs.

Investigation of New Biological Targets and Pathways

While thiazolone derivatives have shown promise as anticancer and antimicrobial agents, their full therapeutic potential remains to be explored. Future research will aim to identify new biological targets and pathways modulated by these compounds. nih.govmdpi.com This will involve:

High-Throughput Screening (HTS): Screening large libraries of this compound analogues against a wide range of biological targets can lead to the discovery of novel activities.

Chemical Proteomics: This powerful technique can be used to identify the protein targets of a bioactive compound directly in a complex biological sample. This approach can reveal unexpected targets and mechanisms of action.

Phenotypic Screening: This method involves screening compounds for their ability to produce a desired phenotype in a cell-based or whole-organism assay, without prior knowledge of the biological target. This can lead to the discovery of first-in-class drugs with novel mechanisms of action.

Exploration of New Therapeutic Areas: Based on newly identified biological targets and pathways, the therapeutic applications of this compound derivatives could be expanded to include other diseases such as inflammatory disorders, neurodegenerative diseases, and viral infections. mdpi.comnih.govnih.gov For example, some thiazolidine-4-one derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease. mdpi.com

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for preparing 2-(4-chlorophenyl)-4(5H)-thiazolone derivatives, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazides with α-halo carbonyl compounds. For example, 3-(4-hydroxyphenyl)thiosemicarbazide reacts with chloroacetic acid in a DMF/acetic acid mixture under reflux to form thiazolidinone derivatives . Microwave-assisted synthesis using Knoevenagel condensation (e.g., between 4-fluorobenzaldehyde and rhodanine) significantly reduces reaction time and improves yields compared to conventional heating . Key parameters include solvent choice (e.g., PEG-400 for eco-friendly synthesis), catalyst (e.g., K₂CO₃), and temperature control to minimize side reactions.

Q. How can structural characterization of this compound derivatives be optimized using spectroscopic and crystallographic techniques?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and substituent positions. For example, pyrazoline-thiazolone hybrids show distinct δ values for thiazolone CH₂ (δ ~3.93 ppm) and pyrazoline protons (δ ~5.79 ppm) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns. A derivative with a 4-chlorophenyl group exhibited a dihedral angle of 84.2° between the thiazolone and pyrazoline rings, influencing molecular stability .
  • IR : Confirm functional groups (e.g., C=O stretch at ~1740 cm⁻¹, C=S at ~1599 cm⁻¹) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects. For instance, electron-withdrawing groups (e.g., 4-Cl) enhance EGFR/HER2 inhibition (IC₅₀ = 1.2 μM for compound 6b ), while bulky substituents reduce potency .
  • Assay standardization : Address variability in cytotoxicity assays (e.g., MTT vs. ATP-based assays) by using consistent cell lines (e.g., MCF-7 for breast cancer) and normalization to positive controls (e.g., doxorubicin).
  • Mechanistic studies : Use molecular docking (e.g., AutoDock Vina) to validate binding modes. A derivative showed π-π stacking with EGFR’s Tyr-869, explaining its inhibitory activity .

Q. How can computational modeling guide the design of this compound-based dual-target inhibitors?

  • Methodology :

  • Docking simulations : Prioritize derivatives with dual affinity for EGFR and HER2 by analyzing binding energies (< -9.0 kcal/mol) and key residues (e.g., HER2’s Leu-726) .
  • ADMET prediction : Use SwissADME to filter compounds with favorable pharmacokinetics (e.g., BBB permeability < 0.1, LogP ~3.5).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Q. What experimental approaches can elucidate the apoptosis-inducing mechanisms of this compound derivatives?

  • Methodology :

  • Flow cytometry : Quantify apoptosis via Annexin V/PI staining. MMPT (a thiazolone analog) induced 45% apoptosis in P-gp-overexpressing cells, independent of ROS generation .
  • Western blotting : Measure caspase-3/7 activation and Bcl-2/Bax ratios. MMPT upregulated Bax by 3-fold, confirming mitochondrial pathway involvement .
  • Transcriptomics : Perform RNA-seq to identify dysregulated pathways (e.g., p53 signaling in compound-treated HeLa cells).

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity for this compound derivatives, while others show minimal activity?

  • Key factors :

  • Substituent positioning : Meta-substituted derivatives (e.g., 3-OCH₃) exhibit reduced activity due to steric hindrance, whereas para-substituted analogs (e.g., 4-Cl) enhance target engagement .
  • Cell line specificity : Derivatives show selective toxicity in EGFR-mutant NSCLC (IC₅₀ = 0.8 μM) but are inactive in EGFR-wild-type lines .
  • Solubility limitations : Poor aqueous solubility (<10 μM in PBS) may lead to underestimation of potency in vitro .

Methodological Best Practices

ParameterRecommendationReference
Synthesis Use microwave irradiation (150 W, 100°C) for 20 min to achieve >80% yield .
Purification Recrystallize from DMF/ethanol (1:3) to remove unreacted hydrazine byproducts .
Biological Assays Pre-incubate compounds with 1% DMSO for 24 h to ensure dissolution .
Computational Tools Validate docking results with Prime/MM-GBSA free energy calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.